molecular formula C10H14N4O4 B13010743 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide

4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide

Katalognummer: B13010743
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: JBKAQTHOHIFOID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide is an organic compound with significant potential in various scientific fields It is characterized by its unique chemical structure, which includes a nitro group, a methoxyethylamino group, and a benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide typically involves multi-step organic reactions One common method starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the formation of the benzohydrazide moiety through condensation reactions with hydrazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions: 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzohydrazides, amino derivatives, and other functionalized aromatic compounds .

Wissenschaftliche Forschungsanwendungen

4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethylamino group may facilitate binding to specific enzymes or receptors, modulating their activity. The benzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H14N4O4

Molekulargewicht

254.24 g/mol

IUPAC-Name

4-(2-methoxyethylamino)-3-nitrobenzohydrazide

InChI

InChI=1S/C10H14N4O4/c1-18-5-4-12-8-3-2-7(10(15)13-11)6-9(8)14(16)17/h2-3,6,12H,4-5,11H2,1H3,(H,13,15)

InChI-Schlüssel

JBKAQTHOHIFOID-UHFFFAOYSA-N

Kanonische SMILES

COCCNC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.